molecular formula C3HBrN2O2S B3179162 5-Bromo-1,3,4-thiadiazole-2-carboxylic acid CAS No. 933716-45-1

5-Bromo-1,3,4-thiadiazole-2-carboxylic acid

Cat. No.: B3179162
CAS No.: 933716-45-1
M. Wt: 209.02
InChI Key: PXEXWKASJVJDHJ-UHFFFAOYSA-N
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Description

5-Bromo-1,3,4-thiadiazole-2-carboxylic acid (: 933716-45-1) is a high-value heterocyclic building block primarily used in medicinal chemistry and anticancer drug discovery research. Its molecular formula is C 3 HBrN 2 O 2 S and it has a molecular weight of 209.02 g/mol . The compound serves as a crucial synthetic intermediate in the development of novel c-Met inhibitors, which are a class of receptor tyrosine kinases targeted for the treatment of various human cancers . Research demonstrates its application in the synthesis of thiazole/thiadiazole carboxamide-derived analogues, which have shown promising results as antitumor agents in biochemical and cellular assays . The 1,3,4-thiadiazole core acts as a versatile pharmacophore and a bioisostere of pyrimidine, which aids in its ability to interact with biological targets and cross cellular membranes . This scaffold is known to interfere with DNA replication processes and can induce cell cycle arrest and apoptosis in cancer cells . Handling and Storage: This product must be stored in an inert atmosphere at -20°C or in a freezer to maintain stability . Note: This product is intended for research and further manufacturing applications only. It is not for direct human or veterinary use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-1,3,4-thiadiazole-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3HBrN2O2S/c4-3-6-5-1(9-3)2(7)8/h(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXEXWKASJVJDHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NN=C(S1)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3HBrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 5 Bromo 1,3,4 Thiadiazole 2 Carboxylic Acid and Its Precursors

Cyclization Strategies for the 1,3,4-Thiadiazole (B1197879) Core Construction

The formation of the 1,3,4-thiadiazole ring is a cornerstone of synthesizing the target molecule's precursors. Various cyclization strategies have been developed, starting from accessible acyclic precursors. These methods are chosen based on substrate availability, desired substitution patterns, and reaction efficiency.

One of the most direct and widely utilized methods for constructing the 2-amino-5-substituted-1,3,4-thiadiazole ring system involves the cyclodehydration of a thiosemicarbazide (B42300) with a carboxylic acid or its derivatives. sbq.org.brjocpr.com This reaction is typically facilitated by strong dehydrating agents, which promote the intramolecular cyclization by eliminating a molecule of water.

The mechanism generally begins with a nucleophilic attack by the nitrogen of the thiosemicarbazide on the carbonyl carbon of the carboxylic acid. sbq.org.br This is followed by a dehydration step. The sulfur atom then attacks the carbonyl group, leading to cyclization, and a final dehydration step yields the aromatic 1,3,4-thiadiazole ring. sbq.org.br

Commonly employed acidic catalysts and dehydrating agents include:

Phosphorus Oxychloride (POCl₃): This reagent is highly effective for the cyclization of thiosemicarbazides with various aromatic carboxylic acids to form 1,3,4-thiadiazole derivatives. jocpr.comnih.gov

Concentrated Sulfuric Acid (H₂SO₄): Strong mineral acids like sulfuric acid are classic reagents for catalyzing this condensation, providing good yields for many substrates. nih.govmdpi.com The use of H₂SO₄ can, however, generate a significant amount of inorganic salt waste during neutralization. sbq.org.br

Polyphosphoric Acid (PPA): PPA is another effective condensing agent for this transformation. nih.govnih.gov

Polyphosphate Ester (PPE): More recently, PPE has been developed as a milder alternative for one-pot syntheses, avoiding the use of toxic additives like POCl₃ and proceeding under moderate temperatures (below 85 °C). nih.govencyclopedia.pubresearchgate.net

The selection of the dehydrating agent can be critical and is often tailored to the specific substrates being used.

Table 1: Comparison of Dehydrating Agents for Thiosemicarbazide Cyclization
Dehydrating AgentTypical Reaction ConditionsAdvantagesDisadvantagesReference
Phosphorus Oxychloride (POCl₃)RefluxHigh efficiency, widely applicableToxicity, corrosive jocpr.comnih.gov
Sulfuric Acid (H₂SO₄)Elevated temperatures (e.g., 90 °C)Cost-effective, strong dehydratorHarsh conditions, potential for side reactions, waste generation sbq.org.brmdpi.com
Polyphosphoric Acid (PPA)HeatingEffective condensing agentViscous, can be difficult to work with nih.govnih.gov
Polyphosphate Ester (PPE)Mild heat (e.g., 60 °C) in chloroformMilder conditions, avoids toxic reagentsMay require specific solvent systems nih.govencyclopedia.pub

Acid hydrazides (acylhydrazines) are versatile precursors for 1,3,4-thiadiazoles. nih.gov These routes typically involve a two-step process where the acid hydrazide is first converted to a key intermediate, which then undergoes cyclization. sbq.org.br

Reaction with Carbon Disulfide: A common pathway involves reacting an acid hydrazide with carbon disulfide in the presence of a base like potassium hydroxide (B78521). This forms a potassium dithiocarbazinate salt. bu.edu.eg Subsequent treatment of this salt with a dehydrating acid, such as concentrated sulfuric acid, induces cyclization to afford a 5-substituted-1,3,4-thiadiazole-2-thiol. stackexchange.com

Reaction with Isothiocyanates: Acid hydrazides can react with isothiocyanates to form N,N'-disubstituted thiosemicarbazide intermediates. These intermediates can then be cyclized, often under acidic conditions, to yield 2,5-disubstituted 1,3,4-thiadiazoles.

Reaction with Thionating Reagents: Thionating agents, such as phosphorus pentasulfide (P₂S₅) or Lawesson's reagent, can be used to convert diacylhydrazines (prepared from acid hydrazides) directly into 2,5-disubstituted 1,3,4-thiadiazoles. nih.gov This method involves the direct conversion of carbonyl groups to thiocarbonyls, followed by cyclization.

Dithiocarbazates and thioacylhydrazines are advanced intermediates that can be efficiently converted into the 1,3,4-thiadiazole ring. sbq.org.brbu.edu.eg

Dithiocarbazates: These compounds, often prepared from the reaction of hydrazine (B178648) with carbon disulfide, are key precursors. sbq.org.br For instance, methyl hydrazinecarbodithioate can react with hydrazonoyl bromides to yield 1,3,4-thiadiazole derivatives through the elimination of hydrogen bromide and methanethiol. sbq.org.br Cyclization can also be achieved by reacting dithiocarbazates with various carbon-containing electrophiles.

Thioacylhydrazines (Thiohydrazides): These sulfur analogs of acid hydrazides are readily cyclized. Reaction with a second equivalent of a carboxylic acid derivative (such as an acid chloride or ester) in the presence of a dehydrating agent like phosphorus oxychloride provides a reliable route to 2,5-disubstituted 1,3,4-thiadiazoles. bu.edu.eg

The oxidative cyclization of thiosemicarbazones offers another important pathway to 2-amino-1,3,4-thiadiazoles. sbq.org.br Thiosemicarbazones are synthesized by the condensation of an aldehyde or ketone with thiosemicarbazide. The subsequent cyclization is an oxidation reaction that forms the aromatic thiadiazole ring. nih.gov

A widely used and effective oxidizing agent for this transformation is ferric chloride (FeCl₃). sbq.org.brnih.gov The reaction is often carried out in an ethanol (B145695) solution under mild heating (70-80 °C). sbq.org.br This method is particularly useful for aryl thiosemicarbazones. Other oxidizing systems, such as molecular iodine (I₂) in the presence of a base like potassium carbonate, have also been employed, particularly for synthesizing more complex fused-ring systems. nih.gov Mechanistic studies suggest that the reaction may be induced by the attack of the oxidizing Lewis acid metal cation onto the imine-like nitrogen atom of the thiosemicarbazone substrate. researchgate.net

Regioselective Bromination Techniques

Once the 1,3,4-thiadiazole-2-carboxylic acid (or its ester precursor) is synthesized, the next critical step is the introduction of a bromine atom specifically at the 5-position of the ring. The electron-deficient nature of the 1,3,4-thiadiazole ring makes electrophilic substitution challenging, often requiring activated substrates or specific reaction conditions to achieve the desired regioselectivity. bu.edu.eg

Direct halogenation is the preferred method for installing the bromine atom. The choice of brominating agent and reaction conditions is crucial for controlling the position of substitution.

Using N-Bromosuccinimide (NBS): NBS is a versatile brominating agent, but its reactivity with electron-poor heterocycles like 1,3,4-thiadiazole often requires harsh conditions. For example, the bromination of the related 2,1,3-benzothiadiazole (B189464) with NBS is possible only under drastic conditions involving concentrated sulfuric acid. utm.my While less common for simple thiadiazoles, NBS can be activated by various additives to enhance its electrophilicity. nsf.gov For substrates that are already activated, such as 2-amino-1,3,4-thiadiazoles, bromination at the 5-position can be achieved more readily, for instance, by using bromine in acetic acid. bu.edu.eg

Using Copper(II) Bromide/tert-Butyl Nitrite (B80452): A highly effective method for introducing bromine at the 5-position is a Sandmeyer-type reaction. This process begins with a 5-amino-1,3,4-thiadiazole-2-carboxylic acid derivative. The 5-amino group is first converted into a diazonium salt in situ using a nitrite source, such as sodium nitrite or tert-butyl nitrite, in the presence of a strong acid like hydrobromic acid (HBr). nih.gov This reactive diazonium intermediate is then displaced by bromide, sourced from a copper salt like Copper(II) Bromide (CuBr₂) or Copper(I) Bromide (CuBr). This method is highly regioselective, as the position of the bromine is dictated by the initial position of the amino group. A documented procedure for the synthesis of ethyl 5-bromo-1,3,4-thiadiazole-2-carboxylate utilizes a mixture of 5-amino- sbq.org.brbu.edu.egthiadiazole-2-carboxylic acid ethyl ester and sodium nitrite, which is added to a solution of CuBr in aqueous HBr at low temperatures.

Table 2: Regioselective Bromination Methods
MethodPrecursorReagentsKey FeaturesReference
Sandmeyer-type Reaction5-Amino-1,3,4-thiadiazole-2-carboxylate1. NaNO₂ or t-BuONO, HBr 2. CuBr or CuBr₂High regioselectivity for the 5-position; reliable for functionalized thiadiazoles. nih.gov
Direct Bromination2-Amino-1,3,4-thiadiazole (B1665364)Br₂ in Acetic AcidEffective for activated thiadiazole rings. bu.edu.eg
NBS BrominationElectron-deficient thiadiazoleNBS, concentrated H₂SO₄Requires harsh conditions for non-activated rings. utm.my

Sandmeyer Reaction for Bromo-Substitution at Specific Positions

The Sandmeyer reaction is a cornerstone in aromatic chemistry for the conversion of an amino group into a variety of functionalities, including halogens. nih.gov This reaction is particularly effective for the synthesis of 5-bromo-1,3,4-thiadiazole derivatives from their 5-amino precursors, a transformation that is often challenging to achieve through direct bromination due to the electronic nature of the thiadiazole ring.

A well-documented procedure for the synthesis of Ethyl 5-bromo-1,3,4-thiadiazole-2-carboxylate, a direct precursor to the target carboxylic acid, exemplifies this methodology. The process begins with the diazotization of Ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate. This is typically achieved by treating the starting amine with a nitrite source, such as sodium nitrite, in the presence of a strong acid like hydrobromic acid (HBr). The resulting diazonium salt is highly reactive and is immediately subjected to a copper(I) bromide (CuBr) catalyst. The copper catalyst facilitates the displacement of the diazonium group by a bromide ion, yielding the desired 5-bromo-1,3,4-thiadiazole ring.

In a typical laboratory-scale synthesis, Ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate and sodium nitrite are added portion-wise to a cooled solution of CuBr in aqueous HBr. The reaction is carefully controlled to manage the exothermic nature of the diazotization and the decomposition of the diazonium salt. After the addition is complete, the reaction is allowed to warm to room temperature to ensure the complete conversion to the bromo-substituted product. The crude product is then extracted and purified, often by column chromatography, to yield Ethyl 5-bromo-1,3,4-thiadiazole-2-carboxylate as a solid. Yields for this transformation are reported to be in the range of 71-82%.

Table 1: Key Reagents and Conditions for Sandmeyer Bromination

Reagent/ConditionPurposeReference
Ethyl 5-amino-1,3,4-thiadiazole-2-carboxylateStarting Material
Sodium Nitrite (NaNO₂)Diazotizing Agent
Hydrobromic Acid (HBr)Acidic Medium & Bromide Source
Copper(I) Bromide (CuBr)Catalyst
Low Temperature (e.g., 3°C)Control of Diazotization

Synthetic Pathways for Introducing and Modifying the Carboxylic Acid Moiety

Once the 5-bromo-1,3,4-thiadiazole core is established, the carboxylic acid group can be introduced or further modified to create a range of valuable derivatives. These modifications are crucial for the development of new pharmaceuticals and functional materials.

Esterification and Subsequent Hydrolysis to Carboxylic Acid

The synthesis of 5-Bromo-1,3,4-thiadiazole-2-carboxylic acid is often achieved through the hydrolysis of its corresponding ester, typically the ethyl ester. The ester itself is synthesized as described in the Sandmeyer reaction section, starting from Ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate.

While a specific, detailed research publication on the hydrolysis of Ethyl 5-bromo-1,3,4-thiadiazole-2-carboxylate was not identified in the search, the hydrolysis of esters to carboxylic acids is a fundamental and well-established organic transformation. This process can be carried out under either acidic or basic conditions. Basic hydrolysis, also known as saponification, is commonly employed and involves treating the ester with an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide. The reaction is typically heated to drive it to completion. The resulting carboxylate salt is then acidified with a strong acid, like hydrochloric acid, to protonate the carboxylate and precipitate the desired carboxylic acid.

Amidation Reactions to Form Carboxamide Derivatives

The carboxylic acid functionality of this compound can be readily converted into a carboxamide. Amides are important functional groups in many biologically active molecules. The synthesis of 5-(S-alkyl)-1,3,4-thiadiazole-2-carboxamide derivatives highlights a relevant synthetic approach. researchgate.net This involves the reaction of the corresponding carboxylic acid or its activated form with an amine.

A common method for amidation is to first activate the carboxylic acid, for instance, by converting it to an acid chloride (as will be discussed in the next section), and then reacting it with the desired amine. Alternatively, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be used to facilitate the direct reaction between the carboxylic acid and the amine. These reagents activate the carboxylic acid in situ, allowing for the formation of the amide bond under mild conditions. The synthesis of various N-substituted 2-amino-5-substituted-1,3,4-thiadiazoles often involves the formation of an amide linkage. rsc.org

Conversion to Activated Carboxylic Acid Derivatives (e.g., Acid Chlorides) for Further Coupling

To enhance the reactivity of the carboxylic acid for coupling reactions, it is often converted into a more reactive derivative, such as an acid chloride. Acid chlorides are highly susceptible to nucleophilic attack and readily react with a wide range of nucleophiles, including alcohols, amines, and organometallic reagents.

The conversion of a carboxylic acid to an acid chloride is typically achieved by treatment with thionyl chloride (SOCl₂) or oxalyl chloride. These reagents replace the hydroxyl group of the carboxylic acid with a chlorine atom. For instance, the reaction of a carboxylic acid with thionyl chloride produces the acid chloride along with sulfur dioxide and hydrogen chloride as gaseous byproducts, which can be easily removed from the reaction mixture.

Once formed, 5-Bromo-1,3,4-thiadiazole-2-carbonyl chloride can be used in a variety of coupling reactions. For example, its reaction with an amine would yield a carboxamide, as mentioned previously, while its reaction with an alcohol would produce an ester. These reactions provide a versatile platform for the synthesis of a diverse library of 5-bromo-1,3,4-thiadiazole derivatives with various functional groups attached to the C2 position.

Innovations in Sustainable Synthesis and Catalysis

In recent years, there has been a significant push towards the development of more environmentally friendly and sustainable synthetic methods in chemistry. This is driven by the principles of green chemistry, which aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Application of Green Chemistry Principles (e.g., using Recyclable Catalysts like β-Cyclodextrin-SO₃H)

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like thiadiazoles. This includes the use of greener solvents, alternative energy sources such as microwave and ultrasonic irradiation, and the development of recyclable catalysts.

One promising area of research is the use of solid acid catalysts, which can often be recovered and reused, reducing waste and cost. β-Cyclodextrin-SO₃H is a notable example of a recyclable, biodegradable, and eco-friendly catalyst. β-Cyclodextrins are cyclic oligosaccharides that can be functionalized with sulfonic acid groups to create a solid acid catalyst. researchgate.net This catalyst has shown great potential in various organic transformations, including esterification reactions.

In the context of this compound synthesis, a catalyst like β-cyclodextrin-SO₃H could potentially be used in the esterification of a precursor carboxylic acid or in the hydrolysis of the corresponding ester under acidic conditions. The use of such a catalyst would align with the principles of green chemistry by replacing traditional corrosive and non-recyclable acid catalysts like sulfuric acid. The catalyst can be easily separated from the reaction mixture by filtration and reused multiple times without a significant loss of activity. rsc.org This approach not only reduces the environmental impact of the synthesis but can also simplify the purification process.

Table 2: Comparison of Conventional vs. Green Catalysis in Esterification

FeatureConventional Catalyst (e.g., H₂SO₄)Green Catalyst (e.g., β-Cyclodextrin-SO₃H)
Nature Homogeneous, corrosive liquidHeterogeneous, solid
Recyclability Not easily recyclableEasily recoverable and reusable
Environmental Impact Generates acidic wasteBiodegradable and eco-friendly
Work-up Requires neutralization and extractionSimple filtration

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis has emerged as a powerful technique in organic chemistry, offering significant advantages over conventional heating methods, including dramatically reduced reaction times, increased product yields, and often, cleaner reaction profiles. researchgate.net These benefits are attributed to the efficient and uniform heating of the reaction mixture through dielectric loss, which can lead to faster reaction rates and alternative reaction pathways. In the context of 1,3,4-thiadiazole chemistry, microwave irradiation has been successfully employed to accelerate the synthesis of various derivatives, particularly the formation of the heterocyclic core from acyclic precursors.

A prevalent microwave-assisted method for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles involves the cyclization of a carboxylic acid with thiosemicarbazide. vjs.ac.vnasianpubs.org This reaction is typically carried out in the presence of a dehydrating agent, such as concentrated sulfuric acid or phosphorus oxychloride (POCl₃), and can often be performed under solvent-free conditions. vjs.ac.vnasianpubs.org The use of microwave irradiation in this process significantly shortens the reaction time from hours to mere minutes, while providing high yields of the desired products. vjs.ac.vnvjs.ac.vn

For instance, the synthesis of various 5-alkyl-2-amino-1,3,4-thiadiazoles has been efficiently achieved by irradiating a mixture of an aliphatic carboxylic acid and thiosemicarbazide with concentrated sulfuric acid in a microwave oven. vjs.ac.vn This solvent-free approach not only accelerates the reaction but also aligns with the principles of green chemistry by minimizing waste. researchgate.net Similarly, the use of POCl₃ as a dehydrating agent in the microwave-assisted synthesis of 2-amino-5-aryl-1,3,4-thiadiazoles has been reported to provide excellent yields in a short timeframe. asianpubs.org

The general mechanism for this acid-catalyzed cyclization under microwave conditions is believed to proceed through the initial formation of an acylthiosemicarbazide intermediate, which then undergoes intramolecular cyclization and dehydration to form the stable 1,3,4-thiadiazole ring. vjs.ac.vn The high temperatures rapidly achieved with microwave heating facilitate this dehydration step.

While direct microwave-assisted synthesis of this compound has not been extensively detailed, a plausible synthetic strategy can be devised based on established microwave-assisted reactions for related heterocyclic systems. This multi-step approach would likely involve:

Microwave-assisted formation of a suitable 1,3,4-thiadiazole precursor: A 2-amino-5-substituted-1,3,4-thiadiazole could be synthesized using the well-documented reaction of a carboxylic acid and thiosemicarbazide under microwave irradiation.

Microwave-assisted bromination: The subsequent introduction of a bromine atom at the 5-position of the thiadiazole ring could potentially be achieved using a brominating agent under microwave irradiation. While specific protocols for 1,3,4-thiadiazoles are not abundant, microwave-assisted halogenations of other heterocyclic compounds have been successfully demonstrated. mdpi.com

Microwave-assisted functional group transformation: The final step would involve the conversion of the substituent at the 2-position into a carboxylic acid. This could potentially be accomplished through microwave-assisted hydrolysis of a nitrile or an ester, or oxidation of a suitable precursor group.

The following table summarizes representative findings for the microwave-assisted synthesis of 2-amino-5-substituted-1,3,4-thiadiazole precursors, highlighting the efficiency of this methodology.

Substituent (R)Dehydrating AgentMicrowave Power (W)Reaction Time (min)Yield (%)Reference
CH₃Conc. H₂SO₄Not Specified30High vjs.ac.vn
C₂H₅Conc. H₂SO₄Not Specified30High vjs.ac.vn
ArylPOCl₃Not SpecifiedNot SpecifiedHigh asianpubs.org

Table 1. Selected Examples of Microwave-Assisted Synthesis of 2-Amino-5-substituted-1,3,4-thiadiazole Precursors.

It is important to note that the reaction conditions, such as microwave power and irradiation time, need to be carefully optimized for each specific substrate to maximize the yield and purity of the desired product. The data presented demonstrates the general applicability and efficiency of microwave-assisted protocols in the synthesis of the 1,3,4-thiadiazole scaffold, which is a crucial step in the proposed synthesis of this compound. Further research into microwave-assisted bromination and functional group manipulation on the 1,3,4-thiadiazole ring is warranted to develop a complete and efficient synthesis of the target compound.

Chemical Reactivity and Advanced Derivatization Pathways of 5 Bromo 1,3,4 Thiadiazole 2 Carboxylic Acid

Functional Group Transformations at the Bromine Atom (C5-Position)

The bromine atom at the C5 position of the 1,3,4-thiadiazole (B1197879) ring is a key site for molecular elaboration. Its reactivity is enhanced by the electron-withdrawing character of the heterocyclic ring system, which activates the C-Br bond towards various transformations. mdpi.comnih.gov

The carbon atoms of the 1,3,4-thiadiazole ring have low electron density due to the electronegativity of the two nitrogen atoms, making the ring susceptible to nucleophilic attack. nih.gov Consequently, the bromine atom at the C5 position is readily displaced by a variety of nucleophiles. evitachem.comnih.gov This reactivity makes halogenated 1,3,4-thiadiazoles crucial intermediates in the synthesis of diverse derivatives. nih.gov

Common nucleophilic substitution reactions at the C5 position involve the displacement of the bromide ion by:

Amines: Reaction with primary or secondary amines introduces amino functionalities.

Thiols: Thiolates can displace the bromine to form thioethers. evitachem.comsmolecule.com

Alkoxides and Phenoxides: These nucleophiles can be used to synthesize the corresponding ethers.

The 1,3,4-thiadiazole ring is generally electron-deficient and relatively inert to electrophilic substitution but is highly activated for nucleophilic substitution at the 2nd and 5th positions. mdpi.com The presence of the carboxylic acid at the C2 position can influence the reactivity of the C5 position through electronic effects, but selective substitution at the C5-bromo position is a well-established strategy for derivatization.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-sulfur (C-S) bonds at the C5 position of the thiadiazole ring. These methodologies offer a robust platform for introducing a wide range of substituents, including aryl, heteroaryl, alkyl, and vinyl groups. evitachem.comnih.gov

Suzuki-Miyaura Coupling (C-C Bond Formation): This reaction is widely used to form C-C bonds by coupling the bromo-thiadiazole with various boronic acids or their esters in the presence of a palladium catalyst and a base. nih.govresearchgate.net For instance, the ethyl ester of 5-bromo-1,3,4-thiadiazole-2-carboxylic acid can undergo Suzuki-Miyaura coupling with corresponding boronic acids using a catalyst system like Pd(OAc)2/Xantphos. nih.gov

Heck and Sonogashira Couplings (C-C Bond Formation): While not explicitly detailed for this specific molecule in the provided context, related bromo-substituted heterocycles readily undergo Heck reactions (with alkenes) and Sonogashira reactions (with terminal alkynes) to introduce unsaturated carbon scaffolds. beilstein-archives.org These reactions typically employ a palladium catalyst and a suitable base. beilstein-archives.org

Buchwald-Hartwig Amination (C-N Bond Formation): This palladium-catalyzed reaction enables the formation of C-N bonds by coupling the bromo-thiadiazole with a wide range of primary and secondary amines. It serves as a versatile alternative to traditional nucleophilic substitution for synthesizing amino-thiadiazole derivatives.

C-S Bond Formation: Palladium-catalyzed cross-coupling reactions can also be employed to form C-S bonds by reacting the bromo-thiadiazole with thiols or their derivatives, providing access to a variety of aryl and alkyl thioethers.

Table 1: Cross-Coupling Methodologies at the C5-Position
Reaction TypeBond FormedCoupling PartnerTypical Catalyst/ReagentsProduct Type
Suzuki-MiyauraC-CBoronic Acid/Ester (R-B(OH)₂)Pd Catalyst (e.g., Pd(OAc)₂/Xantphos), Base5-Aryl/Alkyl-1,3,4-thiadiazoles
HeckC-CAlkene (R-CH=CH₂)Pd Catalyst, Base5-Vinyl-1,3,4-thiadiazoles
SonogashiraC-CTerminal Alkyne (R-C≡CH)Pd Catalyst, Cu(I) co-catalyst, Base5-Alkynyl-1,3,4-thiadiazoles
Buchwald-HartwigC-NAmine (R₂NH)Pd Catalyst, Ligand, Base5-Amino-1,3,4-thiadiazoles
C-S CouplingC-SThiol (R-SH)Pd or Cu Catalyst, Base5-Thioether-1,3,4-thiadiazoles

Reactions Involving the Carboxylic Acid Group (C2-Position)

The carboxylic acid group at the C2 position offers a second, independent site for chemical modification. Standard transformations of carboxylic acids can be applied to introduce new functional groups and build more complex molecular architectures.

The carboxylic acid moiety readily undergoes condensation reactions with various nucleophiles to form amides, esters, and hydrazides. These reactions typically require activation of the carboxylic acid, for example, by converting it into an acyl chloride, or by using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC). libretexts.org

Amide Formation: Reaction with primary or secondary amines in the presence of a coupling agent yields the corresponding carboxamides. The direct condensation of the lithium salt of 1,3,4-thiadiazole-2-carboxylic acid with anilines has also been reported as a method to form amides, circumventing the instability of the corresponding acyl chloride. nih.gov

Ester Formation: Esterification can be achieved by reacting the carboxylic acid with an alcohol under acidic conditions (Fischer esterification) or by first converting the acid to a more reactive derivative.

Hydrazide Formation: Condensation with hydrazine (B178648) or substituted hydrazines produces carbohydrazides. These products are valuable intermediates themselves, often used in the synthesis of other heterocyclic systems. bu.edu.eg

Table 2: Condensation Reactions at the C2-Position
ReactantProduct Functional GroupGeneral Structure
Amine (R₂NH)Amide-C(=O)NR₂
Alcohol (R-OH)Ester-C(=O)OR
Hydrazine (H₂N-NHR)Hydrazide-C(=O)NHNHR

A significant aspect of the reactivity of 1,3,4-thiadiazole-2-carboxylic acids is their propensity to undergo decarboxylation. It has been noted that 1,3,4-thiadiazole-2-carboxylic acid can be unstable in solution, undergoing a spontaneous decarboxylation process. nih.gov This reaction involves the loss of carbon dioxide (CO₂) and results in the formation of a protonated or otherwise substituted 1,3,4-thiadiazole at the C2 position. The stability of the carboxylic acid is a critical factor to consider during synthesis, purification, and subsequent reactions, as elevated temperatures or certain reaction conditions can promote this undesired side reaction. The product of decarboxylation would be 5-bromo-1,3,4-thiadiazole.

Modifications and Fusions of the 1,3,4-Thiadiazole Ring System

Beyond simple derivatization of the existing functional groups, this compound can serve as a precursor for the synthesis of fused heterocyclic systems. In these reactions, the thiadiazole ring becomes part of a larger, bicyclic or polycyclic structure.

For example, the functional groups at the C2 and C5 positions can be transformed into reactive sites suitable for intramolecular or intermolecular cyclization reactions. The synthesis of fused systems like imidazo[2,1-b]-1,3,4-thiadiazoles often starts from a 2-amino-1,3,4-thiadiazole (B1665364) derivative, which is then reacted with an α-haloketone. mdpi.com By first converting the carboxylic acid of the title compound into an amino group (e.g., via a Curtius or Hofmann rearrangement) and then performing a nucleophilic substitution on the bromine atom, one could generate an intermediate poised for cyclization to form a fused ring system. Similarly, the synthesis of thiazolo[4,3-b] smolecule.combeilstein-archives.orgsbq.org.brthiadiazole ring systems has been reported, demonstrating the versatility of the thiadiazole core in constructing more complex heterocyclic frameworks. derpharmachemica.com These advanced transformations significantly expand the chemical space accessible from this versatile building block.

Electrophilic Substitution on the Thiadiazole Nucleus

The 1,3,4-thiadiazole ring is an electron-deficient heterocyclic system. researchgate.net This characteristic is attributed to the high electronegativity of the two nitrogen atoms, which withdraw electron density from the carbon atoms of the ring. nih.govchemicalbook.com Consequently, the carbon atoms at the 2- and 5-positions possess a low electron density, rendering the 1,3,4-thiadiazole nucleus generally inert toward electrophilic substitution reactions such as nitration, sulfonation, or Friedel-Crafts acylation. nih.govchemicalbook.comresearchgate.net

In the specific case of this compound, the ring is further deactivated by the presence of two electron-withdrawing groups: the bromine atom at position 5 and the carboxylic acid group at position 2. These substituents intensify the electron-deficient nature of the heterocyclic core, making electrophilic attack on the ring carbons even more challenging.

While direct electrophilic substitution on the unsubstituted 1,3,4-thiadiazole ring is not feasible, the introduction of strong electron-donating groups, such as an amino group, can activate the ring sufficiently to allow for such reactions. nih.gov For instance, 2-amino-substituted 1,3,4-thiadiazoles can undergo bromination at the 5-position. nih.gov However, for this compound, which lacks such activating groups, electrophilic attack preferentially occurs at the ring nitrogen atoms (quaternization) rather than the carbon atoms, if at all. nih.govresearchgate.net

Formation of Fused Heterocyclic Systems (e.g., Imidazo[2,1-b]nih.govresearchgate.netijpsr.comthiadiazoles)

A significant derivatization pathway for compounds based on the 1,3,4-thiadiazole scaffold involves their use as precursors for the synthesis of fused heterocyclic systems. Among the most studied are the imidazo[2,1-b] nih.govresearchgate.netijpsr.comthiadiazoles, which are formed by constructing an imidazole (B134444) ring fused to the thiadiazole core. nih.gov

The most prevalent and effective method for synthesizing the imidazo[2,1-b] nih.govresearchgate.netijpsr.comthiadiazole system is the Hantzsch reaction, which involves the condensation and subsequent cyclization of a 2-amino-1,3,4-thiadiazole derivative with an α-haloketone, such as a phenacyl bromide. nih.govresearchgate.net This reaction provides a versatile route to a wide array of substituted imidazo[2,1-b] nih.govresearchgate.netijpsr.comthiadiazoles.

While this compound itself does not possess the necessary 2-amino group for this cyclization, it serves as a synthon that can be conceptually or synthetically derived from or converted to the required 2-amino-5-bromo-1,3,4-thiadiazole intermediate. The general synthesis proceeds by refluxing the 2-amino-1,3,4-thiadiazole precursor with a substituted α-haloketone in a suitable solvent, typically ethanol (B145695). researchgate.net The reaction mechanism involves the initial nucleophilic attack of the exocyclic amino group of the thiadiazole on the carbonyl carbon of the α-haloketone, followed by an intramolecular nucleophilic substitution where a ring nitrogen atom displaces the halide, leading to the fused bicyclic system.

Further derivatization of the resulting imidazo[2,1-b] nih.govresearchgate.netijpsr.comthiadiazole core can be achieved through electrophilic substitution, which has been shown to occur at the 5-position of the newly formed imidazole ring. nih.gov For example, bromination or iodination of 6-aryl-2-substituted-imidazo[2,1-b]-1,3,4-thiadiazoles yields the corresponding 5-bromo or 5-iodo derivatives. nih.gov

The table below summarizes findings from various studies on the synthesis of imidazo[2,1-b] nih.govresearchgate.netijpsr.comthiadiazole derivatives.

Precursor 1 (Thiadiazole)Precursor 2 (α-Haloketone)Reaction ConditionsFused Product
2-Amino-5-(2-aryl-2H-1,2,3-triazol-4-yl)-1,3,4-thiadiazolesPhenacyl (or p-substituted phenacyl) bromidesNot specified6-Aryl-2-(2-aryl-2H-1,2,3-triazol-4-yl)imidazo[2,1-b]-1,3,4-thiadiazoles nih.gov
2-Amino-1,3,4-thiadiazoleVarious phenacyl bromidesReflux in alcohol for 12 hours6-Aryl-imidazo[2,1-b] nih.govresearchgate.netijpsr.comthiadiazoles researchgate.net
5-Cyclopropyl-1,3,4-thiadiazol-2-amineAppropriate 2-bromo-1,2-(substituted aryl) ethanonesNot specified2-Cyclopropyl-6-(substituted aryl)imidazo[2,1-b] nih.govresearchgate.netijpsr.comthiadiazole derivatives ijpsr.com
2-Amino-5-aralkyl-1,3,4-thiadiazole3-(Bromoacetyl)-2H-chromen-2-oneNot specifiedImidazo[2,1-b] nih.govresearchgate.netijpsr.comthiadiazole derivatives with a chromenone substituent researchgate.net

Structure Activity Relationship Sar and Mechanistic Elucidation of 5 Bromo 1,3,4 Thiadiazole 2 Carboxylic Acid Derivatives

Systematic Investigation of Positional and Substituent Effects on Bioactivity

The biological profile of 1,3,4-thiadiazole (B1197879) derivatives is intricately linked to the nature and position of their substituents. The electron-deficient character of the thiadiazole ring makes it generally resistant to electrophilic substitution but reactive towards nucleophiles at the 2 and 5 positions. mdpi.com This reactivity is exploited in the synthesis of diverse derivatives to probe their therapeutic potential.

Impact of Bromine at C5 on Molecular Electrophilicity and Pharmacological Properties

The introduction of a bromine atom at the C5 position of the 1,3,4-thiadiazole ring is a critical modification that influences the molecule's electronic environment and, consequently, its pharmacological effects. Halogens, being highly electronegative, act as electron-withdrawing groups, which can significantly alter the electrophilicity of the heterocyclic ring. This modification can enhance the molecule's ability to interact with biological targets.

Influence of the Carboxamide Functionality on Target Affinity and Hydrogen Bonding Interactions

The carboxylic acid group at the C2 position, particularly when converted to a carboxamide, plays a pivotal role in mediating interactions with biological targets. The carboxamide moiety is a classic hydrogen bond donor and acceptor, enabling the formation of strong, directional interactions with amino acid residues in the active sites of enzymes and receptors. This functionality is a key feature in the design of numerous therapeutic agents. nih.gov

The 1,3,4-thiadiazole ring itself is considered a "hydrogen bonding domain," and the addition of a carboxamide group further enhances this property. rsc.org Molecular docking studies of various 1,3,4-thiadiazole-2-carboxamide (B11807702) derivatives have confirmed their ability to form significant hydrogen bonds and hydrophobic interactions within the binding pockets of target proteins. researchgate.netnih.gov These interactions are crucial for stabilizing the ligand-protein complex and are often a primary determinant of the compound's potency and selectivity. The development of hybrid molecules containing both the 1,3,4-thiadiazole and carboxamide moieties is a common strategy to create compounds with improved biological activity and pharmacokinetic profiles. researchgate.net

Conformational Analysis and its Correlation with Activity Profiles

X-ray crystallography and computational methods like Density Functional Theory (DFT) are powerful tools for elucidating the precise conformation of these derivatives. nih.govfigshare.com For example, the first X-ray crystal structure of a 5-arylimino-1,3,4-thiadiazole derivative provided definitive proof of its molecular structure and spatial arrangement. nih.gov Such studies have revealed that the 1,3,4-thiadiazole ring is essentially planar. researchgate.net The flexibility or rigidity of the molecule can significantly impact its activity. In some cases, a rigid structure has been found to prevent a compound from adopting the necessary conformation to dock effectively into an enzyme's binding site. mdpi.com Therefore, understanding the conformational preferences and the role of intermolecular forces, such as hydrogen bonds in stabilizing specific conformations, is essential for designing derivatives with optimized activity profiles. figshare.com

Mechanistic Research on Biological Activities (In Vitro Focus)

Derivatives of 5-Bromo-1,3,4-thiadiazole-2-carboxylic acid exert their biological effects through various cellular mechanisms, primarily investigated through in vitro studies. These mechanisms often involve direct inhibition of key enzymes or modulation of cellular pathways that control cell proliferation and survival.

Enzyme Inhibition Profiles and Specificity Studies

A primary mechanism of action for many 1,3,4-thiadiazole derivatives is the inhibition of specific enzymes, particularly protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in diseases like cancer. bepls.com The electron-withdrawing nature of the thiadiazole ring and its substituents can facilitate interactions with the ATP-binding pocket of these enzymes. bepls.com

Extensive research has identified 1,3,4-thiadiazole-based compounds as potent inhibitors of a range of enzymes. For instance, they have shown significant inhibitory activity against carbonic anhydrase isozymes hCA-I and hCA-II. nih.gov In the realm of cancer therapy, these derivatives have been found to inhibit crucial kinases involved in tumor growth and angiogenesis.

Enzyme TargetCompound Type/ExampleReported Activity (IC50)Reference
Carbonic Anhydrase (hCA-I, hCA-II)5-amino-1,3,4-thiadiazole-2-sulphonamide derivativesPotent inhibition, with Ki values lower than parent compounds. nih.gov
Tyrosine KinasesGeneral 1,3,4-thiadiazole derivativesInhibition disrupts abnormal cell growth and signaling. bepls.com
Kinesin Spindle Protein (KSP)General 1,3,4-thiadiazole derivativesInhibition leads to mitotic arrest and apoptosis. bepls.com
DNA Polymerases/TopoisomerasesGeneral 1,3,4-thiadiazole derivativesInterference with DNA replication and transcription. bepls.com

Cellular Pathway Modulation (e.g., Cell Cycle Progression, Apoptosis Induction)

Beyond direct enzyme inhibition, this compound derivatives can profoundly affect cellular pathways, leading to cytostatic or cytotoxic outcomes. A common finding is their ability to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. bepls.commdpi.com

Flow cytometry analysis is frequently used to demonstrate these effects. Studies have shown that treatment with certain 1,3,4-thiadiazole derivatives can lead to an accumulation of cells in specific phases of the cell cycle, such as the G2/M or G0/G1 phase, preventing them from proceeding to division. nih.govtandfonline.com For example, one study found that a specific 1,3,4-thiadiazole hybrid induced cell cycle arrest at the G0/G1 phase. tandfonline.com Another investigation revealed that different derivatives could either halt the cell cycle at the G2/M phase or block the sub-G1 phase, indicating that even subtle structural changes can alter the precise mechanism of action. nih.gov This disruption of the normal cell cycle, often coupled with the activation of apoptotic pathways, is a key mechanism behind the antiproliferative activity of these compounds. nih.govscienceopen.com

Cellular EffectCompound ClassObserved OutcomeReference
Apoptosis Induction1,3,4-thiadiazole himachalene hybridsCompound 4a induced apoptosis in HT-1080 and MCF-7 cells. tandfonline.com
Cell Cycle ArrestN-(5-benzamido-1,3,4-thiadiazol-2-yl) derivativesCompound 19 arrested breast cancer cells at the G2/M phase. nih.gov
Cell Cycle Arrest1,3,4-thiadiazole himachalene hybridsCompound 4a caused cell cycle arrest in the G0/G1 phase. tandfonline.com
Apoptosis/Necrosis5-(4-chlorophenyl)-1,3,4-thiadiazole derivativesIncreased Bax/Bcl-2 ratio and caspase 9 levels, indicating apoptosis. mdpi.com

Ligand-Target Interactions and Receptor Binding Studies

Derivatives of this compound, as part of the broader class of 1,3,4-thiadiazoles, are recognized for their versatile pharmacophoric features, enabling interactions with a range of biological targets. The mesoionic nature of the 1,3,4-thiadiazole ring allows these compounds to cross cellular membranes and engage with target proteins. nih.gov The core structure acts as a bioisostere of pyrimidine, suggesting a potential to interfere with nucleic acid replication processes. nih.gov

While research specifically detailing the ligand-target interactions of derivatives from this compound is focused, studies on analogous 1,3,4-thiadiazole structures provide significant insights into their binding mechanisms. For instance, the synthesis of this compound ethyl ester has been documented as a key intermediate in the creation of carboxamide derivatives designed as c-Met kinase inhibitors for cancer therapy. nih.gov This highlights the utility of the bromo-substituted scaffold in generating biologically active molecules capable of specific receptor binding.

In the context of antimicrobial activity, molecular docking studies on various 1,3,4-thiadiazole derivatives have elucidated their binding modes. A primary target in fungi is the 14-α-sterol demethylase enzyme, crucial for the biosynthesis of ergosterol (B1671047), a vital component of the fungal cell membrane. nih.govresearchgate.net Docking simulations indicate that these derivatives can fit into the active site of this enzyme, mirroring the action of established azole antifungal drugs. nih.gov Similarly, against bacterial targets, in silico studies have shown that 1,3,4-thiadiazole derivatives can effectively inhibit proteins essential for bacterial survival. rsc.org Some compounds have also been investigated for their ability to bind to calf thymus DNA (CT-DNA), suggesting that direct interaction with genetic material could be a component of their biological activity. rsc.org

The following table summarizes key ligand-target interactions identified for the broader class of 1,3,4-thiadiazole derivatives, which are presumed to be relevant for derivatives of this compound.

Derivative ClassBiological TargetOrganism/SystemKey Interactions/FindingsReference
1,3,4-Thiadiazole derivatives14-α-sterol demethylaseCandida species (Fungi)Inhibition of ergosterol biosynthesis pathway. nih.govresearchgate.net
1,3,4-Thiadiazole-Thiadiazole HybridsLanosterol-14α-demethylaseCandida species (Fungi)Strong binding to the enzyme's active site, enhanced by nitro substituents. mdpi.com
Imidazo-thiadiazole derivativesBacterial ProteinsStaphylococcus epidermidisInhibitory effects demonstrated through molecular docking. rsc.org
1,3,4-Thiadiazole derivativesCalf Thymus DNA (CT-DNA)In vitroInvestigated via UV-vis spectroscopic methods, indicating potential DNA interaction. rsc.org

Mechanisms of Action Against Pathogenic Organisms (e.g., Antibacterial, Antifungal)

The antimicrobial mechanisms of this compound derivatives are inferred from extensive studies on the 1,3,4-thiadiazole scaffold, which is known to combat pathogenic organisms through multiple pathways.

Antifungal Mechanisms

A predominant antifungal mechanism for 1,3,4-thiadiazole derivatives is the disruption of the fungal cell membrane's integrity by inhibiting ergosterol biosynthesis. nih.gov This is typically achieved through the inhibition of the cytochrome P450 enzyme 14-α-sterol demethylase (also known as lanosterol (B1674476) demethylase), which is a critical step in converting lanosterol to ergosterol. nih.govmdpi.com The depletion of ergosterol and the concurrent accumulation of toxic sterol intermediates disrupt membrane fluidity and function, leading to fungal cell death. nih.gov

However, not all 1,3,4-thiadiazole derivatives rely on this pathway. An alternative mechanism has been identified where certain derivatives disrupt cell wall biogenesis without affecting ergosterol content. nih.govproquest.com These compounds were observed to cause cellular malformations, such as the formation of giant cells and flocculation, indicating a failure to maintain cell shape. nih.govproquest.com Specific effects included disturbances in chitin (B13524) deposition at the budding neck and an uneven distribution of β(1→3) glucan, both essential components of the fungal cell wall. nih.gov This disruption leads to increased osmotic sensitivity and leakage of cellular contents. nih.govproquest.com A third mechanism involves inducing oxidative stress. Some flavonol derivatives incorporating a 1,3,4-thiadiazole moiety have been shown to increase the production of endogenous reactive oxygen species (ROS), leading to membrane lipid peroxidation and subsequent loss of cell membrane integrity. acs.org

Antibacterial Mechanisms

The antibacterial action of 1,3,4-thiadiazole derivatives is multifaceted and often depends on the specific substitutions on the thiadiazole ring. The halogen (fluoro, chloro, bromo) and oxygenated substituents on phenyl-1,3,4-thiadiazole moieties appear to enhance antibacterial activity, particularly against Gram-positive bacteria. nih.gov

One proposed mechanism involves the inhibition of essential bacterial enzymes. Molecular docking studies have suggested that these compounds can bind to and inhibit key proteins, thereby disrupting vital cellular processes. rsc.org Another significant mechanism is the interaction with bacterial DNA. The 1,3,4-thiadiazole ring, being a bioisostere of pyrimidine, can potentially interfere with DNA replication and other nucleic acid-dependent processes. nih.gov Studies have confirmed that certain derivatives can bind to DNA, which could contribute to their bactericidal or bacteriostatic effects. rsc.org In the context of plant pathogens, some derivatives have been shown to exert their protective effects by enhancing the plant's own defense mechanisms, such as increasing the activities of defense-related enzymes. acs.org

The following table provides a summary of the known antimicrobial mechanisms of action for 1,3,4-thiadiazole derivatives.

Mechanism of ActionPathogen TypeDescriptionKey Molecular Target/EffectReference
Ergosterol Biosynthesis InhibitionFungi (e.g., Candida)Inhibits the conversion of lanosterol to ergosterol, a key component of the fungal cell membrane.14-α-sterol demethylase nih.govresearchgate.net
Cell Wall DisruptionFungi (e.g., Candida)Interferes with the synthesis and proper distribution of cell wall components like chitin and β(1→3) glucan.Cell wall biogenesis pathway nih.govproquest.com
Induction of Oxidative StressFungi (e.g., Botrytis cinerea)Promotes the generation of reactive oxygen species (ROS), leading to membrane lipid peroxidation and cell content leakage.Cell membrane integrity acs.org
Enzyme InhibitionBacteriaBinds to and inhibits essential bacterial proteins, disrupting cellular functions.Various bacterial enzymes rsc.org
DNA InteractionBacteriaInterferes with DNA replication and function, potentially due to the pyrimidine-like structure of the thiadiazole ring.Bacterial DNA nih.govrsc.org
Enhancement of Host DefensesPlant Pathogenic BacteriaIncreases the activity of defense-related enzymes in the host plant.Plant defense pathways acs.org

Advanced Computational and Theoretical Investigations of 5 Bromo 1,3,4 Thiadiazole 2 Carboxylic Acid

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) serves as a powerful computational tool to investigate the structural and electronic properties of 5-Bromo-1,3,4-thiadiazole-2-carboxylic acid. These calculations provide a theoretical framework that complements experimental findings.

Molecular Geometry Optimization and Conformational Analysis

Table 1: Representative Optimized Geometrical Parameters for a 1,3,4-Thiadiazole (B1197879) Derivative This table presents typical bond lengths and angles that would be determined for this compound through DFT calculations, based on similar reported structures.

ParameterCalculated Value (Å/°)
N-N Bond Length1.358
C-S Bond Length (Ring)1.725
C-N Bond Length (Ring)1.310
C-Br Bond Length1.860
N-N-C Bond Angle115.0
S-C-N Bond Angle112.5

Electronic Structure Analysis

The electronic properties of this compound are investigated through several DFT-based analyses.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining the molecule's reactivity. The energy gap between HOMO and LUMO provides insights into the chemical stability and reactivity of the molecule. researchgate.net For 1,3,4-thiadiazole derivatives, the HOMO is often delocalized over the entire molecule, while the LUMO may be concentrated on specific regions, influencing its interaction with other molecules. researchgate.net

Electrostatic Potential Surfaces (ESP): ESP maps visualize the charge distribution across the molecule, identifying electron-rich (negative potential) and electron-poor (positive potential) regions. These maps are invaluable for predicting sites of electrophilic and nucleophilic attack and understanding intermolecular interactions.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding and electronic delocalization within the molecule. It helps in understanding hyperconjugative interactions and the stability arising from electron delocalization between filled and empty orbitals. acs.org

Table 2: Representative Electronic Properties of a 1,3,4-Thiadiazole Derivative from DFT Calculations This table illustrates the kind of electronic property data that would be generated for this compound.

PropertyCalculated Value
HOMO Energy-7.5 eV
LUMO Energy-2.0 eV
HOMO-LUMO Gap5.5 eV
Dipole Moment3.5 D

Prediction of Spectroscopic Properties

DFT calculations can predict various spectroscopic properties, which can then be correlated with experimental data to confirm the molecular structure.

Infrared (IR) Spectroscopy: Theoretical vibrational frequencies can be calculated and compared with experimental IR spectra to identify characteristic functional groups. For this compound, key vibrational modes would include the C=O and O-H stretching of the carboxylic acid, C=N stretching of the thiadiazole ring, and the C-Br stretching. dergipark.org.trmdpi.com

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can predict electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum. This helps in understanding the electronic structure and the nature of electronic excitations within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations of NMR chemical shifts (¹H and ¹³C) provide valuable support for the interpretation of experimental NMR spectra, aiding in the structural elucidation of the compound. dergipark.org.trmdpi.com

Table 3: Representative Predicted Spectroscopic Data for a 1,3,4-Thiadiazole Derivative This table shows examples of spectroscopic data that could be theoretically predicted for this compound.

Spectroscopic DataPredicted Value
IR: ν(C=O)1720 cm⁻¹
IR: ν(C=N)1600 cm⁻¹
UV-Vis: λmax280 nm
¹³C NMR: C=O165 ppm
¹³C NMR: C-Br150 ppm

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are computational techniques used to predict how a molecule like this compound might interact with a biological target, such as a protein receptor. These methods are instrumental in drug design and development.

Prediction of Ligand-Receptor Binding Modes and Affinities

Molecular docking studies are performed to predict the preferred orientation of the this compound (the ligand) when it binds to a specific receptor. This helps in understanding the binding mechanism and the key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. researchgate.netnih.gov The binding affinity, often expressed as a docking score, provides an estimate of the strength of the interaction. uowasit.edu.iq The 1,3,4-thiadiazole scaffold is known to participate in various biological interactions, and its derivatives have been explored as inhibitors for enzymes like dihydrofolate reductase. researchgate.netnih.gov

Table 4: Representative Molecular Docking Results for a 1,3,4-Thiadiazole Derivative This table provides an example of the output from a molecular docking simulation for a compound like this compound.

Target ReceptorDocking Score (kcal/mol)Key Interacting Residues
Dihydrofolate Reductase-8.5Ser59, Phe31
VEGFR-2-7.9Asn923
c-Met Kinase-9.2Met1160, Tyr1230

Computational Screening for De Novo Drug Design and Lead Prioritization

Computational screening, also known as virtual screening, involves docking a large library of compounds against a biological target to identify potential hits. This compound can serve as a scaffold in de novo drug design, where new molecules are designed and computationally evaluated for their potential to bind to a target. mdpi.com This approach allows for the rapid prioritization of lead compounds for further experimental testing, thereby accelerating the drug discovery process. mdpi.com The physicochemical properties of the 1,3,4-thiadiazole ring make it an attractive core for designing novel inhibitors. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern drug discovery, providing insights into the relationship between the chemical structure of a compound and its biological activity. For the class of 1,3,4-thiadiazole derivatives, including this compound, QSAR models have been instrumental in identifying key structural features that govern their therapeutic effects. These computational models enable the prediction of activity for novel compounds, thereby guiding the synthesis of more potent and selective molecules.

Two-dimensional (2D) and three-dimensional (3D) QSAR models have been successfully developed for various biological activities of 1,3,4-thiadiazole derivatives, such as anticancer, anticonvulsant, and antifungal properties. nih.govymerdigital.comnih.gov These models are established by correlating the structural features of a series of compounds with their experimentally determined biological activities.

2D QSAR models utilize descriptors that are derived from the 2D representation of a molecule. For a series of thiazole (B1198619) derivatives, a 2D-QSAR model was established using multiple linear regression (MLR) and partial least squares (PLS) regression methods. This model successfully passed internal and external validation criteria, indicating its reliability and predictive power.

3D QSAR models , such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the structure-activity relationship by considering the 3D conformation of the molecules and their interaction fields. nih.gov

CoMFA calculates steric and electrostatic fields around the aligned molecules in a training set. For a series of 1,3,4-thiadiazole-thiazolone derivatives, a CoMFA model showed good statistical quality and predictive ability, with a cross-validated correlation coefficient (Q²) of 0.617 and a non-cross-validated correlation coefficient (R²) of 0.919. These statistical parameters indicate a robust model with good predictive capacity.

CoMSIA is an extension of CoMFA that, in addition to steric and electrostatic fields, also calculates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. A CoMSIA model developed for the same series of 1,3,4-thiadiazole-thiazolone derivatives also demonstrated good statistical results with a Q² of 0.638 and an R² of 0.919. The generated contour maps from CoMFA and CoMSIA provide a visual representation of the regions where modifications to the molecule can enhance or diminish its biological activity.

For a series of novel 1,3,4-thiadiazole xylofuranose (B8766934) derivatives with fungicidal activity, both CoMFA and CoMSIA techniques were employed to establish 3D-QSAR models. nih.gov These models helped in understanding the structural requirements for high fungicidal activity. nih.gov

Statistical Parameters of 3D-QSAR Models for 1,3,4-Thiadiazole Derivatives
ModelTarget ActivityQ² (Cross-validated R²)R² (Non-cross-validated R²)Reference
CoMFAAnticonvulsantNot SpecifiedNot Specified nih.gov
CoMFAMitotic Kinesin Eg5 Inhibition0.6170.919
CoMSIAMitotic Kinesin Eg5 Inhibition0.6380.919
CoMSIASuccinate Dehydrogenase Inhibition0.6140.957

The biological efficacy of 1,3,4-thiadiazole derivatives is influenced by a variety of molecular descriptors. QSAR studies have identified several key descriptors that correlate with their observed biological activities.

In a study on 1,3,4-thiadiazole derivatives with anti-proliferative activity against A549 lung cancer cell lines, various classes of molecular descriptors were calculated after optimizing the compounds using the semi-empirical PM7 parametrization approach. ymerdigital.comresearchgate.net The final QSAR model was developed using multiple linear regression, adhering to the Organization for Economic Co-operation and Development (OECD) guidelines. ymerdigital.com

For a series of thiazole derivatives, a 2D-QSAR model revealed that the descriptors J, Log P, NRB (Number of Rotatable Bonds), and MD (Molar Density) were crucial for their biological activity.

In another study on 4-(5-arylamino-1,3,4-thiadiazol-2-yl)benzene-1,3-diols with antiproliferative activity, a NMR-QSAR model was developed. nih.gov This model showed that the chemical shifts of the protons of hydroxyl groups and the carbon atoms of the 1,3,4-thiadiazole ring were the most decisive descriptors for the inhibitory interactions of these compounds. nih.gov The leave-one-out (LOO) cross-validation for these models ranged from 78% to 93%, indicating their robustness. nih.gov

The broad spectrum of biological activities exhibited by 1,3,4-thiadiazole derivatives, including anticancer, antibacterial, and antifungal properties, is attributed to the presence of the NCS group, which acts as a hydrogen-binding site with two-electron donor systems, and the sulfur atom, which enhances the liposolubility of the molecules. tandfonline.com

Key Molecular Descriptors Correlated with Biological Efficacy of Thiadiazole Derivatives
Descriptor TypeSpecific DescriptorCorrelated Biological ActivityReference
TopologicalJAntifungal
PhysicochemicalLog PAntifungal
StructuralNumber of Rotatable Bonds (NRB)Antifungal
PhysicochemicalMolar Density (MD)Antifungal
Spectroscopic (NMR)Proton chemical shifts of hydroxyl groupsAntiproliferative nih.gov
Spectroscopic (NMR)Carbon chemical shifts of the 1,3,4-thiadiazole ringAntiproliferative nih.gov

Applications of 5 Bromo 1,3,4 Thiadiazole 2 Carboxylic Acid in Chemical Synthesis

As a Versatile Building Block for Diverse Heterocyclic Scaffolds

The strategic placement of the bromo and carboxylic acid functionalities on the 1,3,4-thiadiazole (B1197879) core makes 5-Bromo-1,3,4-thiadiazole-2-carboxylic acid an ideal precursor for the construction of elaborate molecular architectures, particularly those involving fused heterocyclic ring systems.

Synthesis of Complex Polycyclic and Fused Ring Systems

This compound and its ester derivatives are key intermediates in the synthesis of fused heterocyclic systems, which are prevalent in many biologically active compounds. The bromo substituent acts as an excellent leaving group in nucleophilic substitution reactions or as a handle for cross-coupling reactions, while the carboxylic acid moiety can be converted into amides or other functional groups that can participate in cyclization reactions.

A prominent example is the synthesis of the imidazo[2,1-b] mdpi.commdpi.comnih.govthiadiazole scaffold. A common synthetic route involves the initial conversion of the 5-bromo-1,3,4-thiadiazole precursor to a 5-amino-1,3,4-thiadiazole derivative. This intermediate can then undergo a condensation and cyclization reaction with α-haloketones, such as phenacyl bromides, to yield the desired fused bicyclic system. nih.govresearchgate.net This strategy has been employed to create extensive libraries of substituted imidazo[2,1-b] mdpi.commdpi.comnih.govthiadiazoles for biological screening. nih.gov

Similarly, this precursor is instrumental in constructing the mdpi.comnih.govnih.govtriazolo[3,4-b] mdpi.commdpi.comnih.govthiadiazole core. This involves converting the 5-bromo-1,3,4-thiadiazole into a 5-hydrazinyl derivative. Subsequent reaction with reagents like carboxylic acids or orthoesters leads to the annulation of the triazole ring onto the thiadiazole, forming the fused triazolothiadiazole system. nih.govnih.gov These fused heterocycles are of significant interest due to their wide range of pharmacological activities.

The following table summarizes representative fused heterocyclic systems accessible from 1,3,4-thiadiazole precursors.

Fused Heterocyclic SystemPrecursor ScaffoldKey Reaction TypeReference
Imidazo[2,1-b] mdpi.commdpi.comnih.govthiadiazole2-Amino-1,3,4-thiadiazole (B1665364)Condensation with α-haloketones nih.govresearchgate.net
mdpi.comnih.govnih.govTriazolo[3,4-b] mdpi.commdpi.comnih.govthiadiazine4-Amino-3-mercapto-1,2,4-triazoleCyclocondensation with α-haloketones nih.govresearchgate.net
mdpi.comnih.govnih.govTriazolo[3,4-b] mdpi.commdpi.comnih.govthiadiazole3-Mercapto-1,2,4-triazoleCyclization with carboxylic acids nih.govtandfonline.com
Pyrimido[5,4-e] mdpi.comnih.govnih.govtriazolo[3,4-b] mdpi.commdpi.comnih.govthiadiazine4-Amino-3-mercapto-1,2,4-triazoleCondensation with substituted pyrimidines nih.gov

Intermediate in the Construction of Macrocycles and Supramolecular Assemblies

The development of macrocycles is a burgeoning field in chemistry, with applications ranging from host-guest chemistry to the development of novel therapeutics. The rigid, planar structure of the 1,3,4-thiadiazole ring makes it an attractive component for inclusion in macrocyclic frameworks. Research has demonstrated the successful use of thiadiazole-forming ring-closing reactions to synthesize β-peptide macrocycles. nih.gov

This compound is an ideal bifunctional intermediate for such applications. The two functional groups can be reacted sequentially to build linear precursors that are then cyclized. For example, the carboxylic acid can be coupled with an amino acid or a diamine, followed by a palladium-catalyzed cross-coupling reaction at the bromo position to close the macrocycle. The defined geometry of the thiadiazole ring helps to pre-organize the linear precursor, potentially facilitating the cyclization step and imparting specific conformational properties to the final macrocycle.

In supramolecular chemistry, the 1,3,4-thiadiazole ring can participate in non-covalent interactions that drive the self-assembly of larger structures. The nitrogen atoms can act as hydrogen bond acceptors, while the sulfur atom can engage in specific interactions. Furthermore, the thiadiazole ring can serve as a ligand for metal ions, enabling the construction of coordination polymers and other metallo-supramolecular assemblies.

Facilitating the Development of Novel Chemical Entities

The 1,3,4-thiadiazole scaffold is a cornerstone in modern drug discovery, often utilized in rational drug design strategies to create new molecules with improved potency, selectivity, and pharmacokinetic properties. This compound provides a direct entry point for these advanced design strategies.

Scaffold Hopping and Bioisosteric Replacement Strategies

Bioisosterism, the replacement of a functional group or moiety within a biologically active molecule with another group that retains similar physical and chemical properties, is a widely used strategy in medicinal chemistry. The 1,3,4-thiadiazole ring is recognized as a classical bioisostere for several other aromatic rings, including pyrimidine, oxadiazole, and thiazole (B1198619). mdpi.commdpi.comnih.gov This bioisosteric relationship is attributed to similarities in size, geometry, and electronic properties, such as the ability to participate in hydrogen bonding and π-stacking interactions. mdpi.com

By using this compound, medicinal chemists can systematically replace a key structural motif in a known drug or lead compound with the 1,3,4-thiadiazole ring. This "scaffold hopping" can lead to novel chemical entities that may possess significant advantages, such as:

Improved Metabolic Stability: The 1,3,4-thiadiazole ring is generally stable to metabolic degradation.

Altered Selectivity Profile: The subtle electronic differences compared to its bioisosteres can alter binding affinity for the target protein versus off-target proteins.

Novel Intellectual Property: The resulting compounds are structurally distinct, providing new patent opportunities.

The key role of the 1,3,4-thiadiazole scaffold was demonstrated in a study where its replacement with a 1,3,4-oxadiazole (B1194373) isostere led to a drastic drop in anticancer activity. nih.gov

Pharmacophore Merging and Hybridization Approaches

Starting from this compound, various known pharmacophores can be introduced through reactions at the bromo and carboxyl positions. This approach has led to the development of numerous novel hybrid molecules with diverse biological activities.

The following table presents examples of hybrid molecules synthesized using the 1,3,4-thiadiazole scaffold.

Thiadiazole Hybrid ClassSecond PharmacophoreResulting Biological ActivityReference
Imidazo[2,1-b] mdpi.commdpi.comnih.govthiadiazole-IndoleIndoleAnticancer nih.gov
Imidazo[2,1-b] mdpi.commdpi.comnih.govthiadiazole-OxindoleOxindoleTubulin Polymerization Inhibition nih.gov
Triazolo-thiadiazole-SulfonamideSulfonamideAntimicrobial nih.gov
Imidazo[2,1-b] mdpi.commdpi.comnih.govthiadiazole-PhenothiazinePhenothiazineAntitubercular lupinepublishers.com

Precursor to Functional Materials and Agrochemicals

The applications of 1,3,4-thiadiazole derivatives extend beyond pharmaceuticals into the realms of agrochemicals and materials science. researchgate.net The unique chemical and physical properties of the thiadiazole ring make it a valuable component in the design of these specialized chemicals.

In Agrochemicals: 1,3,4-thiadiazole derivatives have been developed as effective pesticides, exhibiting a broad range of activities, including insecticidal, fungicidal, and herbicidal properties. researchgate.netgavinpublishers.com Their mechanism of action is often tied to the inhibition of essential enzymes in the target pests. Furthermore, certain thiadiazole-2-thiol derivatives have been identified as potent nitrification inhibitors, which can improve the efficiency of nitrogen-based fertilizers in agriculture.

In Functional Materials: The electron-accepting nature and high thermal stability of the 1,3,4-thiadiazole ring make it a useful building block for functional organic materials. researchgate.netisres.org Derivatives have been investigated for applications in:

Corrosion Inhibition: Thiadiazoles containing thiol groups can strongly adsorb onto metal surfaces, forming a protective layer that prevents corrosion. researchgate.net

Organic Electronics: The electron-deficient character of the ring is beneficial for creating materials used in organic light-emitting diodes (OLEDs) and other electronic devices. isres.org

Dyes and Ligands: The scaffold is also used in the synthesis of azo dyes and as ligands for creating metal complexes with interesting optical or catalytic properties. isres.org

This compound provides a versatile platform for synthesizing these materials, allowing for the attachment of various functional groups to tune the electronic, optical, and surface-binding properties of the final product.

Q & A

Basic: What are the established synthetic routes for 5-Bromo-1,3,4-thiadiazole-2-carboxylic acid?

A common method involves heterocyclization of acylated thiosemicarbazides with carbon disulfide, followed by alkylation of the intermediate 5-R-amino-1,3,4-thiadiazole-2-thioles. This two-step procedure allows for modular functionalization of the thiadiazole core . For example, alkylation with bromoacetic acid derivatives can introduce carboxylic acid groups.

Basic: How is the purity and structural integrity of synthesized this compound validated?

Characterization typically employs:

  • Elemental analysis to confirm composition.
  • ¹H NMR spectroscopy to verify substituent positions.
  • IR spectroscopy to identify functional groups (e.g., C=O stretching at ~1700 cm⁻¹ for carboxylic acid).
  • TLC for purity assessment .

Advanced: What strategies are effective for functionalizing the bromine atom in this compound?

The bromine substituent can undergo cross-coupling reactions. For example:

Reaction Type Catalyst/Base Yield Source
Suzuki couplingPd(PPh₃)₄/K₂CO₃82%
Buchwald-HartwigPdCl₂(dppf)/Cs₂CO₃75%
These methods enable the introduction of aryl or amine groups, expanding applications in drug discovery.

Advanced: How does computational modeling aid in predicting the reactivity of this compound?

Density Functional Theory (DFT) calculations can model electron distribution, highlighting nucleophilic/electrophilic sites. For instance, the bromine atom's electron-withdrawing effect polarizes the thiadiazole ring, directing substitution to specific positions. Molecular docking studies further predict interactions with biological targets (e.g., enzyme active sites) .

Basic: What are common impurities in synthetic batches, and how are they mitigated?

Impurities often arise from incomplete alkylation or residual thiosemicarbazide intermediates. Purification methods include:

  • Column chromatography (silica gel, ethyl acetate/hexane).
  • Recrystallization from ethanol/water mixtures .

Advanced: How can contradictory yield data in cross-coupling reactions be resolved?

Contradictions may stem from catalyst loading, solvent choice, or base strength. Systematic optimization is critical:

  • Compare Pd catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)).
  • Test polar aprotic solvents (DMF vs. THF).
  • Evaluate bases (K₂CO₃ vs. Cs₂CO₃) for deprotonation efficiency .

Basic: What crystallographic data are available for structural confirmation?

Single-crystal X-ray diffraction data for derivatives (e.g., 5-(2-Bromophenyl)-1,3,4-thiadiazol-2-amine) confirm bond angles and lattice parameters, aiding in verifying the parent compound’s geometry .

Advanced: How is this compound utilized in developing bioactive molecules?

It serves as a scaffold for anticonvulsant and anticancer agents. For example:

  • Alkylation with fluorophenyl groups enhances CNS penetration.
  • Amination with cyclohexyl groups improves solubility and target affinity .

Basic: What safety precautions are recommended during handling?

  • Use PPE (gloves, goggles) due to irritant properties.
  • Work in a fume hood to avoid inhalation (GHS07-harmful classification) .

Advanced: What are the challenges in scaling up synthesis for preclinical studies?

Key issues include:

  • Low yields in heterocyclization: Optimize reaction time/temperature.
  • Purification bottlenecks : Switch from column chromatography to fractional crystallization.
  • Byproduct formation : Monitor via LC-MS and adjust stoichiometry .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.